Schizopeptin 791 is a cyclic peptide that belongs to the class of anabaenopeptins, which are known for their biological activity, particularly as trypsin inhibitors. This compound was isolated from the terrestrial cyanobacterium Schizothrix sp. and is structurally related to other known anabaenopeptins. The discovery of Schizopeptin 791 adds to the understanding of the structural diversity and functional capabilities of cyanobacterial peptides, which are increasingly recognized for their potential applications in pharmaceuticals and biotechnology.
Schizopeptin 791 was derived from the hydrophilic extract of cultured Schizothrix sp., a cyanobacterium. Prior to this finding, anabaenopeptins were primarily isolated from water-bloom-forming strains of cyanobacteria, highlighting the unique source of this compound and its potential significance in natural product chemistry .
Schizopeptin 791 is classified as a cyclic peptide and specifically falls under the category of nonribosomal peptides. These peptides are synthesized by nonribosomal peptide synthetases, which utilize a modular assembly line approach to construct complex structures from amino acids . The classification as an anabaenopeptin indicates its specific structural and functional characteristics that distinguish it from other peptide classes.
The synthesis of Schizopeptin 791 has been achieved through various methods, including isolation from natural sources and synthetic approaches. The natural isolation involves extracting the compound from cyanobacterial cultures, while synthetic routes often utilize solid-phase peptide synthesis techniques.
The synthetic methodology typically involves the use of nonribosomal peptide synthetase pathways, where amino acids are activated and assembled into peptide chains through a series of enzymatic reactions. These pathways allow for the incorporation of both proteinogenic and non-proteinogenic amino acids, leading to diverse structural outcomes . Advanced techniques such as high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized compounds .
The molecular structure of Schizopeptin 791 is characterized by its cyclic nature, which contributes to its stability and biological activity. The precise arrangement of amino acids in the cyclic framework defines its interaction with biological targets.
Spectroscopic techniques such as two-dimensional nuclear magnetic resonance spectroscopy have been used to elucidate the structure of Schizopeptin 791, confirming its cyclic configuration and providing insights into its stereochemistry . High-resolution mass spectrometry further supports these findings by providing accurate molecular weight measurements.
Schizopeptin 791 participates in various chemical reactions typical for cyclic peptides, including hydrolysis under certain conditions. Its stability can be influenced by environmental factors such as pH and temperature.
The reactions involving Schizopeptin 791 can be analyzed using chromatographic techniques alongside spectroscopic methods to monitor changes in concentration and structure over time. The compound's reactivity profile is essential for understanding its potential applications in drug development and biochemistry .
The mechanism of action of Schizopeptin 791 primarily involves inhibition of serine proteases like trypsin. By binding to the active site of these enzymes, it prevents substrate access, thereby inhibiting their catalytic activity.
Research indicates that the binding affinity and specificity of Schizopeptin 791 can be quantified using kinetic assays that measure enzyme activity in the presence of varying concentrations of the peptide . These studies provide critical insights into its potential therapeutic applications.
Schizopeptin 791 exhibits typical physical properties associated with cyclic peptides, including solubility in polar solvents and stability under physiological conditions. Its melting point and boiling point data are less commonly reported but can be inferred from similar compounds within its class.
Chemically, Schizopeptin 791 is characterized by its resistance to enzymatic degradation due to its cyclic structure, which enhances its stability compared to linear peptides. The presence of specific functional groups within its amino acid composition contributes to its biological activity .
Schizopeptin 791 holds promise for various scientific applications, particularly in drug discovery as a model for developing protease inhibitors. Its unique structural features make it a candidate for further exploration in therapeutic contexts, including cancer treatment and metabolic disorders caused by dysregulated protease activity.
Schizopeptin 791 is a cyclic hexapeptide derived from the terrestrial cyanobacterium Schizothrix sp., a member of the order Oscillatoriales. This genus is phylogenetically distinct from aquatic bloom-forming cyanobacteria typically associated with anabaenopeptin-like peptide production, such as Anabaena, Microcystis, or Planktothrix [1] [6]. The Schizothrix genus occupies a unique ecological niche, thriving in soil crusts and microbial mats in terrestrial or semi-terrestrial environments. This contrasts with most known anabaenopeptin producers, which are predominantly aquatic and contribute to freshwater or marine blooms [2] [9].
Genomic analyses of cyanobacterial peptide synthetases reveal that the non-ribosomal peptide synthetase (NRPS) machinery responsible for schizopeptin biosynthesis shares evolutionary parallels with the apn gene clusters in Planktothrix and Microcystis [6] [7]. Horizontal gene transfer events may explain this genetic similarity, as the apnA-E operon in Planktothrix shows high synteny with counterparts in Microcystis [6]. However, Schizothrix sp. lacks the genomic deletions observed in non-producer cyanobacterial lineages, retaining functional adenylation and condensation domains essential for schizopeptin assembly [7].
Table 1: Phylogenetic Distribution of Anabaenopeptin-like Producers
Cyanobacterial Genus | Order | Habitat | Conserved NRPS Domains |
---|---|---|---|
Schizothrix | Oscillatoriales | Terrestrial | Adenylation (A), Thiolation (T), Condensation (C) |
Planktothrix | Oscillatoriales | Freshwater blooms | ApnA-A1, ApnB-Epimerase |
Microcystis | Chroococcales | Eutrophic lakes | Bispecific A1 domain |
Nodularia | Nostocales | Brackish water | Starter module A domains |
The source organism for schizopeptin 791 was cultured under controlled laboratory conditions optimized for hydrophilic metabolite production. Schizothrix sp. was grown in liquid BG-11 medium, a standard cyanobacterial nutrient formulation containing sodium nitrate, magnesium sulfate, and trace metals [1] [9]. Cultures were maintained at 22°C–25°C under continuous illumination (30–50 μmol photons·m⁻²·s⁻¹) with gentle agitation (100 rpm) for 4–6 weeks to achieve late-log growth phase [1].
Cell harvesting involved centrifugation (8,000 × g, 15 min), followed by freeze-drying to preserve labile metabolites. The hydrophilic extract was obtained through sequential solvent extraction:
This protocol selectively targets cyclic peptides with polar functional groups, contrasting with methods for lipophilic toxins (e.g., microcystins), which require organic solvents like 80% methanol [9]. Yield optimization is critical, as terrestrial cyanobacteria often produce schizopeptin 791 at ≤0.1% dry weight [1].
Table 2: Extraction Efficiency for Schizopeptin 791
Extraction Step | Solvent System | Target Compounds | Schizopeptin Recovery (%) |
---|---|---|---|
Defatting | Hexane | Lipids, carotenoids | 0 |
Primary Extraction | 70% Methanol/H₂O | Hydrophilic peptides | 85–90 |
Partitioning | Ethyl acetate/H₂O | Medium-polarity contaminants | 95 (aqueous phase retention) |
Final Enrichment | Lyophilization | Crude peptide concentrate | >98 |
Initial isolation of schizopeptin 791 employed open-column chromatography on silica gel or Sephadex LH-20, eluting with step gradients of methanol in water (20% → 100%) [1] [8]. The bioactive fraction (identified via trypsin inhibition assays) was further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). Key parameters included:
Purification was monitored using high-resolution fast-atom bombardment mass spectrometry (HRFABMS), which detected schizopeptin 791 at m/z 837.416 [M+H]⁺ (calculated for C₄₄H₆₀N₈O₈) [1]. Final purity (>95%) was achieved through iterative semi-preparative HPLC, yielding a white amorphous solid [8].
Structural elucidation combined 2D NMR techniques and stereochemical analysis:
Figure 1: Purification Workflow for Schizopeptin 791
Crude Extract → Silica Gel Column (MeOH/H₂O) → Active Fractions → Sephadex LH-20 → RP-HPLC (Analytical C₁₈) → Iterative Fraction Collection → Lyophilization → Pure Schizopeptin 791
The structure was confirmed as a cyclic hexapeptide with the sequence Arg-CO-[D-Lys-Val-Hty-NMeAla-Phe], where Hty denotes homotyrosine. The ring closure occurs between the C-terminal Phe carboxyl group and the ε-amino group of D-Lys, while the exocyclic Arg connects via a ureido bond to the α-amino group of Lys [1] [8]. This architecture classifies schizopeptin 791 within the anabaenopeptin family, specifically resembling anabaenopeptins B and F but with distinct residue substitutions [4] [6].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: